N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a hybrid structure combining a 2,3-dihydro-1,4-benzodioxine ring and a cyclopropanecarbonyl-substituted indole moiety. The sulfonamide group (-SO₂NH-) bridges these two aromatic systems, which may confer unique physicochemical properties, such as enhanced rigidity and lipophilicity, compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-20(14-1-2-14)22-8-7-13-3-4-15(11-17(13)22)21-28(24,25)16-5-6-18-19(12-16)27-10-9-26-18/h3-6,11-12,14,21H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVROYXIEMYCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Benzodioxine Formation: The benzodioxine ring can be formed through the cyclization of catechols with appropriate dihalides under basic conditions.
Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the benzodioxine derivative with sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can be employed to reduce specific functional groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave specific bonds within the molecule, leading to the formation of smaller fragments.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving indole derivatives.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily involve modifications to the sulfonamide-linked aromatic systems or substituents. Key comparisons are outlined below:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Structure : Lacks the indole and cyclopropane groups; instead, it has a 4-methylbenzenesulfonamide attached to the benzodioxin ring.
- Activity :
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5a)
- Structure : Incorporates a bromoethyl chain on the sulfonamide nitrogen.
- Activity :
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5c)
- Structure : Features a 3-phenylpropyl substituent on the sulfonamide nitrogen.
- Activity :
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()
- Structure : Substitutes the methyl group in Compound 3 with a fluorine atom.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide ()
- Structure : Replaces the sulfonamide with a sulfanyl-propanamide linker to a benzazepine group.
- Activity: No biological data provided, but the benzazepine moiety may target neurological or cardiovascular pathways .
Structural and Functional Analysis
Impact of Cyclopropanecarbonyl-Indole Moiety
The target compound’s indole group, substituted with a cyclopropanecarbonyl group, introduces steric constraints and increased lipophilicity compared to simpler benzodioxin-sulfonamides (e.g., Compound 3). Cyclopropane rings are known to enhance metabolic stability and binding affinity in drug design, suggesting improved pharmacokinetic properties over analogs like 5a–e .
Sulfonamide Modifications
- Antibacterial Activity : The presence of bulky substituents (e.g., bromoethyl in 5a) correlates with antibacterial efficacy, while lipophilic groups (e.g., phenylpropyl in 5c) reduce antibacterial activity but enhance enzyme inhibition .
- Enzyme Inhibition : Lipoxygenase inhibition in 5c and 5e (IC₅₀ ~85–89 mM) suggests that aromatic substituents on the sulfonamide nitrogen favor interaction with inflammatory enzymes, though potency remains lower than the standard Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .
Table 1: Antibacterial and Lipoxygenase Inhibition Activities of Selected Analogs
| Compound | Substituent | Antibacterial Activity (IC₅₀/MIC, μg/mL) | Lipoxygenase Inhibition (IC₅₀, mM) |
|---|---|---|---|
| Compound 3 | 4-methylbenzenesulfonamide | 9.22 ± 0.70 (E. coli) | Inactive |
| Compound 5a | 2-bromoethyl | 9.66 ± 0.33 (E. coli) | Inactive |
| Compound 5c | 3-phenylpropyl | Inactive | 85.79 ± 0.48 |
| Baicalein (Standard) | N/A | N/A | 22.41 ± 1.3 |
Table 2: Structural Comparison with Target Compound
| Feature | Target Compound | Compound 3 | Compound 5c |
|---|---|---|---|
| Benzodioxin Ring | Present | Present | Present |
| Sulfonamide Linker | Present | Present | Present |
| Indole Moiety | Yes (cyclopropane-substituted) | No | No |
| Key Substituent | Cyclopropanecarbonyl | 4-methylphenyl | 3-phenylpropyl |
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Cyclopropanecarbonyl group
- Dihydroindole moiety
- Benzodioxine sulfonamide group
These structural features contribute to its diverse chemical properties and biological activities.
Anticancer Activity
Research has indicated that derivatives of benzodioxane exhibit notable anticancer properties. For instance, compounds containing the 1,4-benzodioxane scaffold have been shown to inhibit cancer cell growth through various mechanisms. A study demonstrated that certain benzodioxane derivatives inhibited the p38α MAPK pathway, which is crucial in cancer progression and inflammation .
Table 1: Summary of Anticancer Activities of Benzodioxane Derivatives
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| CCT251236 | HSF1 pathway inhibitor | Ovarian carcinoma | |
| Compound 7 | p38α MAPK inhibitor | Various cancers |
Anti-inflammatory Activity
The anti-inflammatory potential of benzodioxane derivatives has also been highlighted. A specific derivative demonstrated significant anti-inflammatory activity, with structure-activity relationship studies indicating that the position of substituents on the benzodioxane ring critically affects this activity .
Case Study: Anti-inflammatory Activity
In a study by Vazquez et al., a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position 6 exhibited superior anti-inflammatory activity compared to other regioisomers .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, leading to altered signaling pathways that affect cell proliferation and inflammatory responses.
Interaction with Enzymes
Research indicates that sulfonamide derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission and inflammation . This suggests potential applications in neurodegenerative diseases and inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the cyclopropanecarbonyl group.
- Construction of the dihydroindole ring.
- Coupling with sulfonamide precursors.
Optimized reaction conditions are crucial for achieving high yields and purity in the final product.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropane protons at δ 1.2–1.8 ppm, benzodioxine aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry, as demonstrated in related benzodioxine-sulfonamide structures .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly for antimicrobial or anticancer potential?
Q. Advanced Research Focus
- Antimicrobial Activity :
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Anticancer Activity :
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
How does the cyclopropane moiety influence the compound’s pharmacokinetic properties, and what structural analogs have been explored to improve bioavailability?
Q. Advanced Research Focus
- Cyclopropane Effects : Enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., via ChemDraw) predict improved membrane permeability compared to non-cyclopropane analogs .
- Structural Modifications :
What methodologies are employed to resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in cancer models)?
Q. Advanced Research Focus
- Data Triangulation : Cross-validation using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
- Experimental Design :
- Meta-analysis : Comparison of structural analogs (e.g., benzofuran-sulfonamide hybrids) to identify SAR trends .
What computational approaches are used to predict target binding modes and optimize interactions with biological receptors?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, α-glucosidase) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and ligand-receptor conformational dynamics .
- QSAR Modeling : 2D/3D descriptors (e.g., topological polar surface area) correlate structural features with activity .
How can in vivo pharmacokinetic studies be designed to evaluate absorption and excretion of this compound?
Q. Advanced Research Focus
- Rodent Models :
- Metabolite Identification : HPLC-coupled mass spectrometry to detect phase I/II metabolites .
What are the critical challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Q. Advanced Research Focus
- Purification : Column chromatography scalability replaced with recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .
- Impurity Control :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
